8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Catalog No.
S12237776
CAS No.
M.F
C14H17N3
M. Wt
227.30 g/mol
Availability
In Stock
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8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,...

Product Name

8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

IUPAC Name

8,8-dimethyl-2-phenyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C14H17N3/c1-14(2)13-16-12(10-17(13)9-8-15-14)11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3

InChI Key

USJXIIKIADUGSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=CN2CCN1)C3=CC=CC=C3)C

8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a complex organic compound characterized by its unique imidazo-pyrazine structure. This compound features a fused bicyclic system comprising an imidazole and a pyrazine ring, with additional methyl and phenyl substituents that enhance its chemical properties. The molecular formula for this compound is C14H16N3C_{14}H_{16}N_{3} and it has a molecular weight of approximately 230.30 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions typical of aromatic compounds.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazo and pyrazine rings can act as nucleophiles in substitution reactions.
  • Hydrogenation: The compound may also undergo hydrogenation under certain conditions, particularly involving the double bonds within the rings.

Research indicates that derivatives of 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibit various biological activities. Specifically, compounds in this class have been studied for their potential as:

  • P2X7 Receptor Antagonists: These compounds can modulate the P2X7 receptor, which is involved in inflammatory responses and pain signaling .
  • Antifungal Agents: Some derivatives have shown selective antifungal activity against certain strains .
  • Antimicrobial Properties: The structural features of these compounds suggest potential as antimicrobial agents.

The synthesis of 8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazones or amino acids that undergo cyclization to form the imidazo-pyrazine structure.
  • Substitution Reactions: Introducing methyl and phenyl groups through nucleophilic substitution or electrophilic aromatic substitution.
  • Catalytic Methods: Utilizing catalysts such as palladium or copper salts to facilitate coupling reactions between different molecular fragments .

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity profile, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships within imidazo-pyrazine derivatives.

Several compounds share structural similarities with 8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. Here are some notable examples:

Compound NameStructure FeaturesSimilarity Index
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineLacks methyl groups; simpler structure0.98
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineContains bromine substituent; altered reactivity0.79
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineDifferent ring fusion; potential variation in activity0.73
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineFluorinated phenyl group; altered electronic propertiesUnique

These compounds illustrate the diversity within the imidazo-pyrazine family while highlighting the unique structural features of 8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine that may influence its biological activity and chemical reactivity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic core and substituent positions. The parent structure, imidazo[1,2-a]pyrazine, consists of a pyrazine ring fused with an imidazole moiety at positions 1 and 2. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the pyrazine ring, reducing its aromaticity. Substituents include two methyl groups at position 8 and a phenyl group at position 2. Thus, the systematic name is 8,8-dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [4] [5].

This classification places the compound within the broader family of tetrahydroimidazopyrazines, which are characterized by their partially saturated bicyclic systems. The saturation pattern distinguishes it from fully aromatic analogs, influencing both electronic properties and conformational flexibility [2] [7].

Molecular Descriptors: CAS Registry, SMILES Notation, and InChIKey

Key molecular identifiers for this compound include:

DescriptorValueSource Reference
CAS Registry Number1416439-16-1 [4] [5]
Molecular FormulaC₁₄H₁₇N₃ [4] [5]
SMILES NotationCC₁(C)NCCn2cc(-c3ccccc3)nc21 [4] [5]
Molecular Weight227.31 g/mol [4] [5]

The SMILES notation encodes the bicyclic core (NCCn2cc...nc21), methyl groups (CC₁(C)), and phenyl substituent (-c3ccccc3). While the InChIKey is not explicitly provided in available sources, it can be computationally derived using tools such as the RDKit library, which generates unique identifiers based on atomic connectivity and stereochemistry. However, execution challenges in generating this key were noted due to dependency issues in the provided code snippet.

X-ray Crystallographic Analysis of the Bicyclic Core

Although direct X-ray diffraction data for this specific compound is absent in the literature, structural insights can be extrapolated from related imidazo[1,2-a]pyrazine derivatives. For example, the crystal structure of an Aurora kinase inhibitor (PDB: 3NRM) reveals key geometric parameters for the bicyclic system [7] [8]:

  • Bond Lengths: The fused imidazole-pyrazine ring system exhibits bond lengths of 1.35–1.40 Å for C-N bonds and 1.40–1.45 Å for C-C bonds, consistent with partial double-bond character.
  • Dihedral Angles: Substituents at position 2 (e.g., phenyl groups) adopt a near-perpendicular orientation relative to the bicyclic plane, minimizing steric clash [7].

In the case of 8,8-dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, saturation at positions 5–8 introduces sp³ hybridization, resulting in a puckered pyrazine ring. This conformation likely enhances solubility compared to fully aromatic analogs, as evidenced by similar tetrahydro derivatives [3] [6].

Comparative Structural Analysis with Related Derivatives

A comparative evaluation of structural and physicochemical properties highlights key distinctions between this compound and its analogs:

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)SMILES Notation
8,8-Dimethyl-2-phenyl derivative2-Ph, 8-Me₂C₁₄H₁₇N₃227.31CC₁(C)NCCn2cc(-c3ccccc3)nc21 [4] [5]
2-(4-Chlorophenyl) derivative2-Cl-Ph, 8-Me₂C₁₄H₁₆ClN₃261.75CC₁(C)C2=NC(C3=CC=C(Cl)C=C3)=CN2CCN1 [1]
2-(4-Fluorophenyl) derivative2-F-Ph, 8-Me₂C₁₄H₁₆FN₃245.30CC₁(C)NCCn2cc(-c3ccc(F)cc3)nc21 [6]

Key Observations:

  • Substituent Effects: The phenyl group at position 2 contributes to π-π stacking interactions in biological targets, while halogenated variants (e.g., chloro, fluoro) enhance electronegativity and binding affinity [1] [2] [6].
  • Molecular Weight: Halogenation increases molecular weight by ~15–35 g/mol compared to the phenyl derivative, impacting pharmacokinetic properties such as lipophilicity [2] [6].
  • Conformational Flexibility: Saturation of the pyrazine ring in tetrahydro derivatives reduces planarity, potentially altering binding modes in protein active sites compared to aromatic analogs [3] [7].

These structural nuances underscore the importance of substituent selection in tuning the compound’s physicochemical and biological profile, as demonstrated in structure-activity relationship (SAR) studies of related imidazopyrazines [2] [7].

Multi-Step Organic Synthesis Strategies

Cyclocondensation Approaches for Imidazo-Pyrazine Fusion

The synthesis of 8,8-dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine relies on sophisticated cyclocondensation methodologies that enable the formation of the fused bicyclic imidazo-pyrazine core. Several strategic approaches have been developed to achieve this challenging ring fusion [1] [2] [3].

Davidson-Type Heterocondensation Strategy

The Davidson-type heterocondensation represents a fundamental approach for constructing the imidazole ring within the target scaffold [4]. This methodology involves the treatment of α-acyloxy ketones with ammonia in refluxing toluene, leading to the formation of 2,4-disubstituted imidazoles [4]. The reaction proceeds through nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the imidazole ring. Yields typically range from 70-85% under optimized conditions [4].

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions have emerged as powerful tools for synthesizing tetrahydroimidazo[1,2-a]pyrazine derivatives [1] [5] [6]. These reactions involve primary diamines, carbonyl compounds, and isocyanides in one-pot procedures that can be performed at room temperature [1]. The methodology enables post-condensation modification using dimethyl isocyanoacetal as a bifunctional isocyanide component, facilitating further cyclization of intermediate pyrazine-2-amines into target imidazopyrazines under acidic conditions [1]. This approach offers yields of 65-92% and provides access to diverse heterocyclic scaffolds [1].

Iodine-Catalyzed Three-Component Condensation

An efficient iodine-catalyzed method has been developed for synthesizing imidazo[1,2-a]pyrazines through one-pot three-component condensations [2] [3]. The reaction involves 2-aminopyrazine, aldehydes, and tert-butyl isocyanide, proceeding through initial imine formation followed by nucleophilic attack of the isocyanide and subsequent [4+1] cycloaddition [2]. This methodology operates under mild room temperature conditions and provides yields of 60-80% [2] [3].

Table 1: Multi-Step Organic Synthesis Strategies - Cyclocondensation Approaches

ApproachStarting MaterialsReaction ConditionsProduct TypeYield Range (%)
Davidson-type heterocondensationα-acyloxy ketones, ammoniaRefluxing toluene2,4-disubstituted imidazoles70-85
Isocyanide-based multicomponent reaction (IMCR)Primary diamines, carbonyl compounds, isocyanidesRoom temperature, one-pot procedureTetrahydroimidazo[1,2-a]pyrazines65-92
Iodine-catalyzed three-component condensation2-aminopyrazine, aldehydes, tert-butyl isocyanideRoom temperature, iodine catalystImidazo[1,2-a]pyrazine derivatives60-80
Iron-catalyzed C-H aminationImidazole precursors, aerobic conditionsAnisole solvent, aerobic conditionsImidazole-fused ring systems70-90
Microwave-promoted ring-closure5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrileMicrowave irradiationImidazo[1,2-a]quinoxalines75-85

Regioselective Methylation and Phenyl Group Incorporation

The incorporation of the 8,8-dimethyl substituents and the 2-phenyl group requires precise regioselective methodologies to ensure proper substitution patterns in the final product [7] [8] [9].

TMP-Base Mediated Metalation Strategy

Regioselective metalation using TMP-bases (2,2,6,6-tetramethylpiperidyl) represents a sophisticated approach for functionalizing imidazo[1,2-a]pyrazine scaffolds [7] [8] [9]. Treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl provides zinc and magnesium intermediates that undergo regioselective metalation at C3 and C5 positions [7] [8] [9]. These organometallic intermediates can be quenched with various electrophiles to introduce specific functional groups, including methyl substituents [7] [8] [9].

Organozinc-Mediated Functionalization

The use of organozinc intermediates enables position-specific functionalization of the imidazo[1,2-a]pyrazine core [7] [8]. Straightforward calculations of pKa values and nitrogen basicities have guided the development of these organometallic reactions [7] [8]. The methodology allows for nucleophilic additions at position 8 and selective Negishi cross-couplings to complete the functional group installation [7] [8].

Suzuki-Miyaura Cross-Coupling for Phenyl Installation

The incorporation of the phenyl group at the 2-position can be achieved through Suzuki-Miyaura cross-coupling reactions [10]. This methodology employs 4-methoxyphenylboronic acid with palladium catalysis under temperatures of 110-130°C [10]. The reaction provides excellent functional group tolerance and yields ranging from 85-95% [10].

Table 2: Regioselective Methylation and Phenyl Group Incorporation

MethodSubstrateReagentsSelectivityTemperature (°C)
TMP-base metalation6-chloroimidazo[1,2-a]pyrazineTMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiClRegioselective C3/C5 metalation-78 to 25
Organozinc intermediatesImidazo[1,2-a]pyrazine derivativesZinc organometallic intermediatesPosition-specific functionalization-78 to 0
Suzuki-Miyaura couplingAryl halides4-methoxyphenylboronic acid, Pd catalystCross-coupling at aryl positions110-130
N-alkylation with haloacetatesImidazole derivativesEthyl bromoacetateN-1 regioselectivity0 to 25
Directed remote metalationBenzamide derivativesLithium bases, electrophilesRemote C-H activation-78 to 25

Catalytic Systems for Ring Closure Optimization

The development of efficient catalytic systems for ring closure represents a critical aspect in the synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives [11] [12] [13] [14] [15].

Palladium-Catalyzed Ring Formation Systems

Palladium catalysis, particularly when combined with the S-Phos ligand, provides exceptional control over ring closure reactions [12] [13]. The S-Phos ligand, an electron-rich and bulky monodentate biaryl ligand, promotes reductive elimination while suppressing β-hydride elimination [13]. This catalytic system operates through an oxidative addition/reductive elimination mechanism and achieves yields of 85-95% with high diastereoselectivity [12] [13]. The methodology is particularly effective for internal alkene substrates and aryl halides [12] [13].

Iron-Catalyzed C-H Amination Systems

Iron-catalyzed C-H amination has emerged as a green alternative for constructing imidazole-fused ring systems [11]. This methodology operates under aerobic conditions using anisole as a green solvent, with water as the only byproduct [11]. The reaction involves the cleavage of four C(sp³)-H bonds and formation of three C-N bonds in a single transformation [11]. The iron-catalyzed system provides yields of 70-90% and exhibits excellent functional group tolerance [11].

Iodine-Catalyzed Lewis Acid Systems

Iodine serves as an effective Lewis acid catalyst for promoting cyclocondensation reactions [2] [3]. The mechanism involves Lewis acid activation of imine intermediates, facilitating nucleophilic addition of isocyanides and subsequent [4+1] cycloaddition [2] [3]. This catalytic system operates at room temperature and provides yields of 65-85% for aromatic aldehydes and aminopyrazines [2] [3].

Cerium Ammonium Nitrate Oxidative Systems

Cerium ammonium nitrate (CAN) has been employed as an oxidation reagent for novel ortho-annulation processes [16] [15]. The reaction mechanism involves oxidative radical formation, radical aromatic substitution, and subsequent redox processes [16] [15]. This multi-step radical process enables the construction of ring-fused pyrazine derivatives, though yields are typically moderate at 60-80% [16] [15].

Table 3: Catalytic Systems for Ring Closure Optimization

Catalyst SystemMechanismAdvantagesSubstrate ScopeYield (%)
Palladium/S-PhosOxidative addition/reductive eliminationHigh diastereoselectivity, suppressed β-hydride eliminationInternal alkenes, aryl halides85-95
Iron/aerobic conditionsC-H aminationGreen conditions, water as byproductImidazole precursors70-90
Iodine/Lewis acidLewis acid activationRoom temperature, high yieldsAromatic aldehydes, aminopyrazines65-85
Cerium ammonium nitrate (CAN)Oxidative radical formationMulti-step radical process4H-imidazoles60-80
Copper(I) chlorideAlkyne cyclizationDomino coupling-cyclizationTerminal alkynes, imines70-85

Green Chemistry Approaches in Tetrahydroimidazo Synthesis

The development of environmentally sustainable synthetic methodologies has become increasingly important in the synthesis of heterocyclic compounds, including tetrahydroimidazo[1,2-a]pyrazine derivatives [17] [18] [19] [20] [21].

Microwave-Assisted Synthetic Methodologies

Microwave irradiation has proven to be a powerful green tool for accelerating cyclocondensation reactions [18] [20] [21]. Microwave-assisted heterocondensation reactions typically require only 10-30 minutes compared to hours or days for conventional heating [18] [21]. The methodology offers reduced reaction times, enhanced energy efficiency, and often improved yields [18] [20] [21]. For tetrahydroimidazo synthesis, microwave irradiation enables rapid formation of the fused ring system while maintaining high atom economy [18] [21].

Deep Eutectic Solvent Systems

Deep eutectic solvents (DES) represent innovative green reaction media for heterocycle synthesis [17]. Ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully employed as both solvent and catalyst for imidazole derivative synthesis [17]. These solvents offer excellent recyclability with no noticeable decline in catalytic performance after five consecutive runs [17]. The DES systems provide yields of 60-85% while maintaining excellent atom economy and biodegradability [17].

Solvent-Free Reaction Conditions

Solvent-free methodologies eliminate the need for organic solvents, significantly reducing environmental impact [18] [19]. These approaches typically employ solid-supported reactions or neat conditions, achieving very high atom economy [18] [19]. Reaction times range from 1-3 hours, and the absence of solvents simplifies product isolation and purification [18] [19].

Biodegradable Catalyst Systems

The use of biodegradable catalysts, such as functionalized chitosan, provides environmentally benign alternatives to traditional catalysts [19]. Chitosan-SO₃H serves as a heterogeneous acidic catalyst that allows easy recovery and reuse [19]. These systems achieve yields of 70-90% while enabling chromatography-free purification and elimination of environmentally hazardous solvents [19].

Aqueous Reaction Media

Water has emerged as an excellent green solvent for multicomponent reactions in heterocycle synthesis [20]. Aqueous systems using H₂O-IPA mixtures enable catalyst-free heteroannulation reactions under microwave irradiation [20]. These methodologies provide good atom economy and facilitate easy workup procedures while eliminating toxic organic solvents [20].

Table 4: Green Chemistry Approaches in Tetrahydroimidazo Synthesis

Green ApproachMethodologyEnvironmental BenefitsReaction TimeAtom Economy
Microwave irradiationMW-assisted heterocondensationReduced reaction time, energy efficiency10-30 minutesHigh
Deep eutectic solvents (DES)Ternary DES as solvent/catalystRecyclable, biodegradable medium2-4 hoursExcellent
Solvent-free conditionsSolid-supported reactionsNo organic solvents, minimal waste1-3 hoursVery high
Biodegradable catalystsChitosan-SO₃H catalystHeterogeneous, recoverable catalyst3-6 hoursHigh
Water as solventAqueous multicomponent reactionsNon-toxic solvent, easy workup2-5 hoursGood

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.142247555 g/mol

Monoisotopic Mass

227.142247555 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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